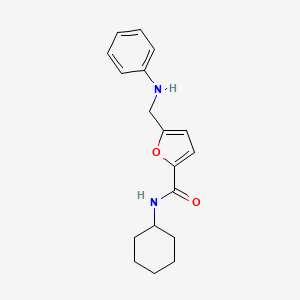![molecular formula C18H22N2O2S B5539493 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)
1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, similar to the one , often involves multi-step reactions starting from key intermediates such as bromoethanone derivatives or azomethine ylides, which are then reacted with thiourea, aromatic aldehydes, or thiocarbonyl compounds to form the desired thiazolidine derivatives. For instance, a protocol developed for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives highlights the versatility of starting materials and reaction conditions that can lead to structurally complex thiazolidines and thiazoles (Bhovi K. Venkatesh et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be intricately analyzed through crystallography, revealing aspects like nonplanar configurations and intramolecular hydrogen bonding. Studies on similar molecules have shown the importance of oxygen atoms in forming chain structures through hydrogen bonds, indicating a potential for diverse molecular interactions and stabilities (Victor Facchinetti et al., 2016).
Chemical Reactions and Properties
Thiazole and pyrrolidine derivatives undergo various chemical reactions, including cycloadditions, which are crucial for synthesizing spirocyclic and other complex structures. These reactions are highly dependent on the reactants and conditions, such as the presence of thioketones or cyclic thioketones, leading to diverse products with potential biological activities (A. Gebert et al., 2003).
Applications De Recherche Scientifique
Antifungal Activities
- Synthesis and Fungicidal Activity : Compounds related to 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol have been synthesized and evaluated for antifungal properties. Some derivatives exhibited fungicidal activities comparable to commercial fungicides, highlighting their potential in agricultural and food chemistry (Siddiqui et al., 2003).
Synthesis and Bioactivity
Synthesis and Biological Screening : Novel 1,3-thiazolidin-4-one compounds bearing various moieties have been synthesized and screened for antimicrobial activities, demonstrating potent results (Ayyash & Hammady, 2020).
Rearrangement in Synthesis : Studies on the synthesis of compounds involving 1,3-thiazolidin-4-ones have shown interesting rearrangements in the active ester intermediate during the synthesis process, which can impact the properties and applications of these compounds (Mahmoud et al., 2005).
Applications in Medicinal Chemistry
Synthesis of Derivatives with Antipsychotic and Anticonvulsant Properties : Research on derivatives of thiazolidin-4-ones, similar in structure to the queried compound, has shown that they can be synthesized for potential use as antipsychotic and anticonvulsant agents (Kaur et al., 2012).
Antitumor Activity and Glycosidase Inhibition : Some thiazolidin-4-one derivatives have shown promising antitumor activities against human cervical cancer cells and inhibitory effects on glycosidases, suggesting their potential in cancer treatment and enzyme inhibition studies (Chen et al., 2008).
Synthesis of Biological Agents : Thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial and analgesic activity, indicating their diverse applications in medicinal chemistry (Venkatesh et al., 2010).
Potential Anti-Inflammatory and Anticancer Agents : Celecoxib derivatives containing a thiazolidin-4-one structure have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).
Miscellaneous Applications
Use in Corrosion Inhibition : Thiazole derivatives, closely related to the queried compound, have been investigated for their efficiency as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solution (Yadav et al., 2015).
Structural and Spectroscopic Studies : Structural studies of thiazolidin-4-ones have provided insights into their physicochemical properties, which are crucial for their application in various scientific fields (Chantegrel et al., 2002).
Propriétés
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-17(2)11-20(12-18(17,3)22)16(21)14-10-23-15(19-14)9-13-7-5-4-6-8-13/h4-8,10,22H,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCRWZQPHGNDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)
![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)


![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)
![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)
![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)


![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)